

# eCF506 (NXP900): A Novel Inhibitor Targeting Esophageal Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with limited therapeutic options and a poor prognosis. Recent research has identified the SRC family kinases (SFKs), particularly YES1, as key drivers of tumorigenesis in ESCC. **eCF506**, also known as NXP900, is a potent and selective, orally active inhibitor of YES1 and SRC kinases. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of **eCF506** in ESCC.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **eCF506** in ESCC models.

| Parameter   | Value                              | Assay        | Reference |
|-------------|------------------------------------|--------------|-----------|
| IC50 (YES1) | 0.47 nM                            | Kinase Assay | [1]       |
| IC50 (SRC)  | 0.5 nM                             | Kinase Assay | [1]       |
| IC50 (ABL)  | >1000-fold higher<br>than SRC/YES1 | Kinase Assay |           |



Table 1: In Vitro Potency of **eCF506** 

| Cell Line                                                  | Effect                                                      | Concentration | Assay                     | Reference |
|------------------------------------------------------------|-------------------------------------------------------------|---------------|---------------------------|-----------|
| KYSE70,<br>KYSE410,<br>KYSE30, OE21,<br>OE19, TE5,<br>TE14 | Strong inhibition<br>of cell<br>proliferation               | Not specified | Colony<br>Formation Assay |           |
| KYSE70                                                     | Significant inhibition of activating phosphorylation of SRC | 10 nM         | Western Blot              |           |
| MCF7, MDA-MB-<br>231                                       | Potent<br>antiproliferative<br>effect                       | Not specified | Not specified             | [1]       |
| MDA-MB-231                                                 | Complete inhibition of SRC and FAK phosphorylation          | 100 nM        | Western Blot              | [1]       |
| MDA-MB-231                                                 | Significant reduction in cell motility                      | 10 nM         | Motility Assay            | [1]       |

Table 2: In Vitro Efficacy of eCF506 in Cancer Cell Lines



| Model                                                         | Treatment                                        | Outcome                                    | p-value | Reference |
|---------------------------------------------------------------|--------------------------------------------------|--------------------------------------------|---------|-----------|
| KYSE70<br>Xenograft (mice<br>with YES1 gene<br>amplification) | eCF506 (40<br>mg/kg, oral, daily<br>for 28 days) | 71% average<br>decrease in<br>tumor volume | ≤ 0.001 |           |
| Vehicle Control                                               | 472% increase in tumor volume                    | N/A                                        |         |           |

Table 3: In Vivo Efficacy of **eCF506** in an ESCC Xenograft Model

| Parameter                                                  | eCF506 Group | Control Group | Indication        | Reference |
|------------------------------------------------------------|--------------|---------------|-------------------|-----------|
| Mean change<br>from baseline in<br>body weight (Day<br>27) | +2.0%        | +3.5%         | Good tolerability |           |

Table 4: Tolerability of **eCF506** in a Xenograft Model

## **Mechanism of Action**

eCF506 is a Type 1.5 kinase inhibitor that uniquely locks its target, the SRC family kinases (including YES1), into their native, inactive "closed" conformation.[1] This dual mechanism of action inhibits both the kinase activity and the scaffolding function of SRC, preventing the phosphorylation of downstream substrates and the formation of protein-protein complexes.[2] [3] This contrasts with Type 1 inhibitors like dasatinib and bosutinib, which bind to the active "open" conformation and may still permit some scaffolding functions.[4]

The inhibition of YES1/SRC by **eCF506** has been shown to impact the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. Specifically, **eCF506** treatment leads to the inhibition of YAP1 nuclear localization. YAP1 is a key downstream effector of the Hippo pathway, and its translocation to the nucleus is essential for its oncogenic activity.

# **Signaling Pathways**



The following diagrams illustrate the mechanism of action of **eCF506** and its effect on the YES1-Hippo-YAP1 signaling pathway.



Click to download full resolution via product page

Mechanism of eCF506 Action on SRC Kinase.





Click to download full resolution via product page

eCF506 Inhibition of the YES1-Hippo-YAP1 Pathway.



# **Experimental Protocols**

Detailed methodologies for key preclinical experiments are provided below.

## **Colony Formation Assay**

- · Cell Seeding:
  - Seed ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14) in 24-well plates.
  - Seeding density varies by cell line: 500 cells/well for KYSE70, OE21, KYSE410, and KYSE30; 1500 cells/well for OE19, TE5, and TE14.
  - Plate cells in triplicate for each condition.
- Treatment:
  - Allow cells to adhere overnight.
  - Treat cells with varying concentrations of eCF506 or vehicle control (DMSO).
- Incubation:
  - Incubate the plates for 14 days, replacing the media with fresh media containing the respective treatments every 2-3 days.
- Staining and Quantification:
  - After 14 days, wash the colonies with phosphate-buffered saline (PBS).
  - Fix the colonies with 4% paraformaldehyde for 15 minutes.
  - Stain the colonies with 0.1% crystal violet solution for 15-30 minutes.
  - Wash the plates with water to remove excess stain and allow them to air dry.
  - Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.



## In Vivo Xenograft Model

- Animal Model:
  - Use immunodeficient mice, such as CD1 Nude mice.
- Cell Implantation:
  - Subcutaneously implant human ESCC cells (e.g., KYSE70 with YES1 gene amplification)
     into the right lower flank of the mice.
  - $\circ$  Inject a cell suspension of 2 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells in a 0.1 mL volume of Matrigel/cell dilution.

#### Treatment:

- Once tumors reach a palpable size, randomize mice into treatment and control groups.
- o Administer eCF506 at a dose of 40 mg/kg via oral gavage, once daily (QD) for 28 days.
- Administer the vehicle control to the control group following the same schedule.
- Monitoring and Endpoint:
  - Monitor tumor volume and mouse body weight regularly (e.g., twice a week).
  - Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-SRC).





Click to download full resolution via product page

Preclinical Investigation Workflow for **eCF506** in ESCC.

# **Clinical Development**

A Phase 1, multi-center, open-label, dose-escalation and expansion study of NXP900 (eCF506) is currently underway (NCT05873686).[5] The study is enrolling patients with advanced solid tumors. The expansion phase (Part B) will include patients with specific genetic alterations that are direct or dependent targets of NXP900, such as YES1 amplification or Hippo pathway alterations (e.g., NF2, FAT1, or LATS1 mutations).[5] This includes patients with non-small cell lung cancer (adenocarcinoma and squamous cell carcinoma) with YES1 amplification or FAT1 pathogenic mutations, and other solid tumors with similar genetic profiles.[5] While ESCC is not explicitly listed as a separate cohort, patients with ESCC harboring these specific genetic alterations may be eligible for enrollment.

## **Conclusion**



eCF506 (NXP900) has demonstrated significant preclinical activity against esophageal squamous cell carcinoma models. Its unique mechanism of action, involving the locking of SRC/YES1 in an inactive conformation, leads to potent inhibition of both kinase and scaffolding functions. This results in the disruption of key oncogenic signaling pathways, including the Hippo-YAP1 axis. The promising preclinical data, coupled with a favorable tolerability profile, has supported the initiation of a Phase 1 clinical trial. Further investigation in ESCC patients with relevant genetic alterations is warranted to determine the clinical potential of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- To cite this document: BenchChem. [eCF506 (NXP900): A Novel Inhibitor Targeting Esophageal Squamous Cell Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607266#investigating-ecf506-in-esophageal-squamous-cell-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com